molecular formula C6H12O2 B13860680 1-Isopropoxy-1-methyl Oxirane

1-Isopropoxy-1-methyl Oxirane

Cat. No.: B13860680
M. Wt: 116.16 g/mol
InChI Key: BEFREQAYUFQGNF-UHFFFAOYSA-N
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Description

1-Isopropoxy-1-methyl Oxirane, also known as Isopropyl glycidyl ether, is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

1-Isopropoxy-1-methyl Oxirane can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods typically require precise control of temperature, pressure, and reactant concentrations to ensure the efficient production of this compound .

Chemical Reactions Analysis

1-Isopropoxy-1-methyl Oxirane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include alcohols, diols, and various substituted derivatives .

Scientific Research Applications

1-Isopropoxy-1-methyl Oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1-methyl Oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .

Comparison with Similar Compounds

1-Isopropoxy-1-methyl Oxirane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isopropoxy group, which imparts different reactivity and properties compared to other epoxides. This makes it valuable in specific applications where its unique chemical behavior is advantageous .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methyl-2-propan-2-yloxyoxirane

InChI

InChI=1S/C6H12O2/c1-5(2)8-6(3)4-7-6/h5H,4H2,1-3H3

InChI Key

BEFREQAYUFQGNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CO1)C

Origin of Product

United States

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